molecular formula C21H22N4O3S2 B3015328 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895438-51-4

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B3015328
CAS No.: 895438-51-4
M. Wt: 442.55
InChI Key: RBSKPVFWMXZGJE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a synthetic organic compound designed for research applications. This molecule is a complex hybrid structure incorporating a benzenesulfonamide group linked to a thiazolo[3,2-b][1,2,4]triazole core system. The presence of the 1,2,4-triazole moiety is of significant interest in medicinal and agricultural chemistry, as this heterocycle is a known pharmacophore in many bioactive molecules . Derivatives of 1,2,4-triazole and its fused systems demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties . The specific structure of this compound, which fuses a thiazole ring with the triazole system, suggests potential for investigation as a novel therapeutic or agrochemical agent. The benzenesulfonamide group is a common feature in compounds that exhibit enzyme inhibition activity, while the ethoxy and m-tolyl substituents may influence the compound's lipophilicity and binding affinity to biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers are encouraged to investigate this compound's specific mechanism of action and potential applications, which may include studies in enzymology, cell biology, or as a lead compound in drug discovery.

Properties

IUPAC Name

4-ethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-3-28-18-7-9-19(10-8-18)30(26,27)22-12-11-17-14-29-21-23-20(24-25(17)21)16-6-4-5-15(2)13-16/h4-10,13-14,22H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSKPVFWMXZGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, also known by its CAS number 895438-51-4, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H22N4O3S2
  • Molecular Weight : 442.55 g/mol
  • Purity : Typically ≥95%

The compound features a thiazolo[3,2-b][1,2,4]triazole scaffold, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its interaction with biological targets.

The biological activity of compounds like this compound is attributed to their ability to interact with various biochemical pathways. The mode of action primarily involves:

  • Hydrogen Bonding : The triazole core facilitates hydrogen bonding with biological receptors.
  • Dipole Interactions : These interactions enhance binding affinity to target proteins.
  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and repair.

Antitumor Activity

Research has indicated that compounds containing a thiazolo-triazole framework exhibit significant antitumor properties. For instance:

  • In a study evaluating novel triazine derivatives against lung adenocarcinoma cells (A549), certain derivatives demonstrated potent antiproliferative effects and induced apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity:

  • Compounds with similar scaffolds have been reported to inhibit bacterial growth effectively. For example, derivatives were shown to exhibit IC50 values in the low microgram range against various bacterial strains such as Staphylococcus aureus and E. coli .

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in DNA replication has been documented:

CompoundTarget EnzymeIC50 (μg/mL)
3aTopoisomerase IV0.008
3bTopoisomerase IV0.012

This selectivity indicates a potential for developing targeted antibacterial therapies without affecting human topoisomerases .

Case Studies and Research Findings

  • Antitumor Screening :
    • A series of thiazole derivatives were synthesized and screened for their antitumor activity against A549 cells. The most active compound induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy :
    • In vitro studies showed that compounds with similar thiazolo-triazole structures inhibited the growth of E. coli and S. aureus, demonstrating a broad-spectrum antimicrobial effect .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the binding energies of these compounds with their targets were favorable, indicating strong interactions that could lead to effective inhibition of target enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide possess activity against various Gram-positive and Gram-negative bacteria. For example, a study highlighted the effectiveness of thiazole derivatives in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .

Anticancer Properties
The compound's thiazole and triazole moieties are known to interact with cellular targets involved in cancer proliferation. Research has demonstrated that certain thiazolo[3,2-b][1,2,4]triazole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death . This opens avenues for further exploration in cancer therapeutics.

Anti-inflammatory Effects
Preliminary studies have indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure may exhibit anti-inflammatory properties. These effects are hypothesized to be linked to the inhibition of pro-inflammatory cytokines and mediators . This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Agricultural Science Applications

Pesticidal Activity
Thiazole derivatives have been investigated for their potential as pesticides. The unique chemical structure of this compound may enhance its effectiveness against specific pests. Research has shown that certain thiazole-based compounds can disrupt metabolic pathways in insects . This suggests that they could be developed into environmentally friendly pest control agents.

Herbicide Development
The compound's ability to inhibit specific enzymatic pathways in plants may also position it as a candidate for herbicide formulation. Studies on related thiazole compounds have demonstrated their effectiveness in controlling weed growth while minimizing harm to crops . This application is crucial for sustainable agriculture practices.

Material Science Applications

Organic Electronics
The structural attributes of this compound lend themselves to applications in organic electronics. Its potential as a semiconductor material has been explored due to its electronic properties. Research has focused on integrating such compounds into organic light-emitting diodes (OLEDs), where they can enhance light emission efficiency .

Polymer Chemistry
The incorporation of thiazolo[3,2-b][1,2,4]triazole derivatives into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. These enhancements are valuable in creating advanced materials for various industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazolo[3,2-b][1,2,4]triazole Core

Compound 5b (2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole):

  • Key Differences : Lacks the ethylbenzenesulfonamide chain and ethoxy group. The 6-position is substituted with a simple phenyl group.
  • Impact: Reduced solubility compared to the target compound due to the absence of the polar sulfonamide group.

Compound 9b (2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole):

  • Key Differences : Features a methoxy group instead of ethoxy, and the 6-position is occupied by phenyl rather than the ethylbenzenesulfonamide chain.
  • Impact : The methoxy group provides moderate electron-donating effects, while the shorter alkoxy chain (vs. ethoxy) may decrease lipophilicity. The absence of sulfonamide limits hydrogen-bonding interactions .

Compound 10b (6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole):

  • Key Differences : Bromine at the 6-position introduces steric bulk and electronegativity. The 2-position has a 4-methoxyphenyl group.
  • Impact : Bromine enhances halogen bonding but reduces solubility. The methoxy group at the 4-position may improve metabolic stability compared to m-tolyl .

Benzenesulfonamide Derivatives

Compound 946306-00-9 (4-methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide):

  • Key Differences : o-Tolyl (ortho-methylphenyl) replaces m-tolyl, and the benzenesulfonamide has a methoxy group instead of ethoxy.
  • Methoxy’s lower lipophilicity (vs. ethoxy) may alter pharmacokinetics .

Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones):

  • Key Differences : Feature a triazole-thione core with sulfonylphenyl and difluorophenyl substituents.
  • Impact : The thione tautomer enhances hydrogen-bonding capacity, but the absence of a thiazole ring reduces structural rigidity compared to the target compound .

Physicochemical and Spectral Properties

Property Target Compound Compound 5b Compound 9b
Molecular Weight ~428.5 g/mol 308.3 g/mol 308.3 g/mol
Melting Point Not reported 143–145°C 140–142°C
Key IR Bands S=O (1240 cm⁻¹) C=S (1247 cm⁻¹) C=S (1247 cm⁻¹)
1H NMR (δ) Ethoxy: ~1.4 ppm Chlorophenyl: 7.5–8.0 ppm Methoxy: 3.82 ppm

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, and what intermediates are critical?

  • Methodology : Synthesis typically involves multi-step protocols, starting with the preparation of the thiazolo-triazole core. Key steps include:

  • Alkylation : Reacting 4-amino-1,2,4-triazole derivatives with phenacyl bromides to form thiazolo-triazole intermediates (e.g., S-substituted triazoles) .
  • Sulfonamide coupling : Introducing the benzenesulfonamide group via nucleophilic substitution or condensation reactions under reflux conditions (e.g., using ethanol/acetic acid as solvent) .
  • Ethoxy group incorporation : Etherification of the benzene ring using ethylating agents (e.g., ethyl bromide) in the presence of base catalysts.
    • Critical Intermediates :
  • 5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols (X = substituents) .
  • Thiazolo[3,2-b][1,2,4]triazole-phenacyl bromide adducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal structure and confirm regiochemistry (e.g., triazole-thiazole fusion) .
  • NMR spectroscopy : Assign peaks for ethoxy (-OCH2CH3), sulfonamide (-SO2NH), and m-tolyl groups.
  • Mass spectrometry (HRMS) : Confirm molecular weight (C27H26N6O3S2, exact mass: ~594.14 g/mol).
  • Computational modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
  • Enzyme inhibition : Assess activity against kinases or proteases via fluorogenic substrates .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the thiazolo-triazole core?

  • Experimental Design :

  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
  • Example Optimization Table :
VariableRange TestedOptimal ConditionYield Improvement
Temperature80–120°C110°C+25%
SolventEthanol, DMF, THFDMF+18%
CatalystK2CO3, Et3N, DBUDBU+30%
  • Reference : Reaction path search methods using quantum chemical calculations can narrow optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

  • Approach :

  • Meta-analysis : Compare datasets across studies (e.g., IC50 variability in kinase inhibition) to identify confounding factors (e.g., assay protocols, cell lines) .
  • SAR studies : Systematically modify substituents (e.g., m-tolyl vs. p-fluorophenyl) to isolate electronic vs. steric effects .
  • Validation : Replicate conflicting experiments under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate parameters:
  • Lipophilicity (LogP) : Predicted ~3.2 (moderate permeability).
  • CYP450 inhibition : Screen for interactions with CYP3A4/2D6 isoforms.
  • hERG liability : Assess cardiac toxicity risk via molecular docking .
  • Reference : Combine in silico predictions with in vitro assays (e.g., Caco-2 permeability) for validation .

Q. What mechanistic insights explain its potential therapeutic effects in oncology?

  • Hypothesis : The sulfonamide group may act as a zinc-binding motif, inhibiting metalloproteinases or histone deacetylases (HDACs) .
  • Experimental Validation :

  • Pull-down assays : Identify protein targets using affinity chromatography.
  • Transcriptomic profiling : Analyze gene expression changes in treated cells (e.g., apoptosis markers like BAX/BCL-2) .

Methodological Notes

  • Synthesis : Prioritize regioselective alkylation to avoid byproducts (e.g., N1 vs. N2 substitution in triazoles) .
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
  • Contradiction Management : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

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